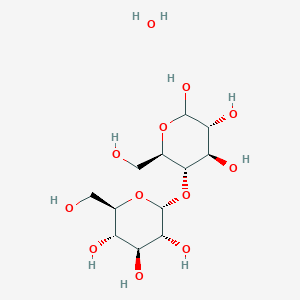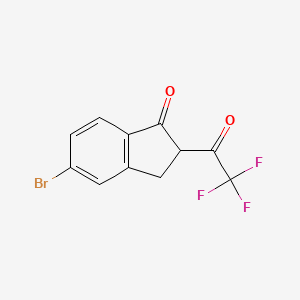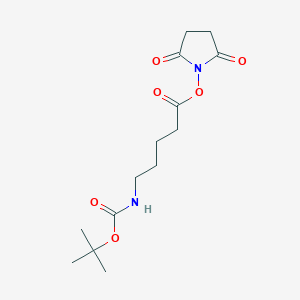
Boc-5-aminopentanoic NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-5-aminopentanoic NHS ester is a compound that contains an N-hydroxysuccinimide ester and a tert-butoxycarbonyl (t-Boc) protected amine group. This compound is commonly used as a linker in bioconjugation processes, where it facilitates the attachment of various molecules to proteins, oligonucleotides, and other amine-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5-aminopentanoic NHS ester typically involves the reaction of Boc-5-aminopentanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to ensure the stability of the t-Boc protecting group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-5-aminopentanoic NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major product is an amide bond formed between the NHS ester and the primary amine.
Deprotection Reactions: The major product is a free amine after the removal of the t-Boc group.
Applications De Recherche Scientifique
Boc-5-aminopentanoic NHS ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-5-aminopentanoic NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. The t-Boc group protects the amine functionality during the reaction and can be removed under mild acidic conditions to yield a free amine. This allows for selective and efficient bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminovaleric acid:
N-Hydroxysuccinimide esters: These esters are commonly used in bioconjugation but may not have the same stability and selectivity as Boc-5-aminopentanoic NHS ester.
Uniqueness
This compound is unique due to its dual functionality, combining the stability of the t-Boc protecting group with the reactivity of the NHS ester. This makes it a versatile and efficient linker for various bioconjugation applications .
Propriétés
Formule moléculaire |
C14H22N2O6 |
|---|---|
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H22N2O6/c1-14(2,3)21-13(20)15-9-5-4-6-12(19)22-16-10(17)7-8-11(16)18/h4-9H2,1-3H3,(H,15,20) |
Clé InChI |
QAENTERJKMCDPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


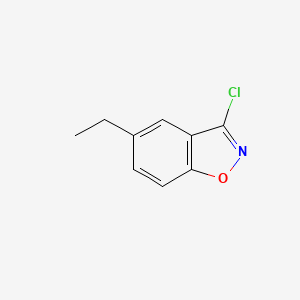
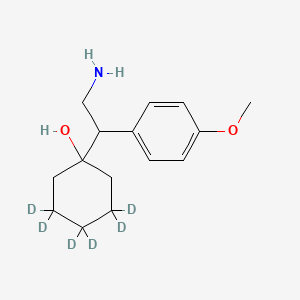
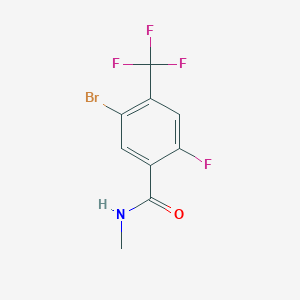
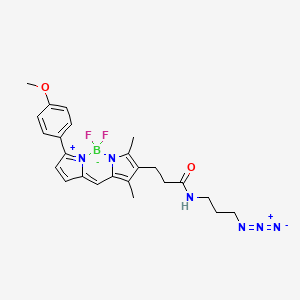
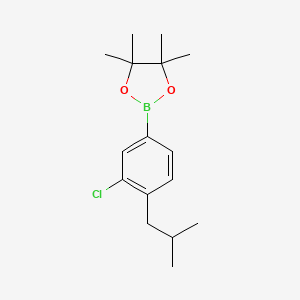


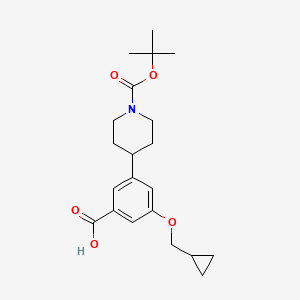
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)
